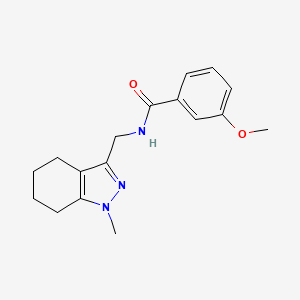

3-甲氧基-N-((1-甲基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” is a complex organic compound. It’s a derivative of benzamide, which is an N, N-disubstituted benzamide . It also contains a methoxy group and a 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, 1H, 13C NMR, and IR spectra for all the compounds were investigated. HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .Chemical Reactions Analysis

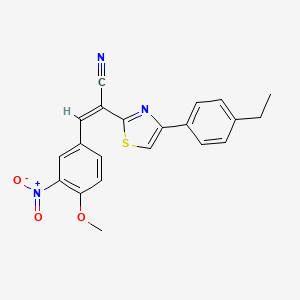

The chemical reactions involving similar compounds have been studied. For instance, based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N- ((1-methyl-1H-indol-3-yl)methyl)-2- (1H-pyrazol-1-yl or triazolyl)-N- (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound Benzamide, 3-methoxy-N-methyl- has a molecular weight of 165.1891 .科学研究应用

合成和结构分析

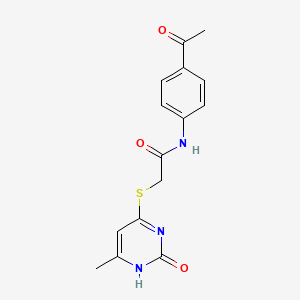

对与“3-甲氧基-N-((1-甲基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)苯甲酰胺”在结构上相似的化合物的研究通常集中在新型杂环化合物的合成上,这对于开发新的药理活性剂至关重要。例如,一项研究探索了衍生自维斯那金酮和海林酮的新型杂环化合物的合成,展示了抗炎和镇痛活性。对这些化合物作为环氧合酶抑制剂的潜力进行了评估,突出了合成过程的复杂性和结构分析在药物化学中的重要性 (A. Abu‐Hashem 等人,2020 年)。

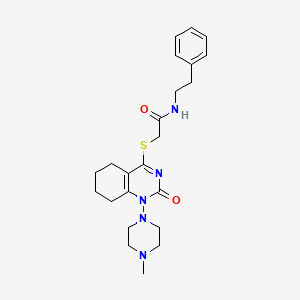

分子结构描述和抗氧化活性

对类似化合物的结构和功能分析涉及各种技术,例如 X 射线衍射和 DFT 计算。对新型苯甲酰胺衍生物的研究证明了使用这些方法分析分子结构及其抗氧化特性的可行性,强调了详细分子研究在理解化合物活性中的作用 (S. Demir 等人,2015 年)。

成像和诊断应用的潜力

另一个感兴趣的领域是开发用于成像特定酶或受体的 PET 探针。例如,合成苯并呋喃衍生物作为成像酶 PIM1 的潜在 PET 探针,说明了此类化合物在诊断和治疗背景中的应用,展示了有机合成和生物医学成像的交叉 (Mingzhang Gao 等人,2013 年)。

作用机制

Target of Action

Indazole derivatives, which this compound is a part of, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targets in cancer treatment .

Mode of Action

It’s worth noting that indazole derivatives have been shown to inhibit cell growth, being particularly effective against certain types of cancer cells

Biochemical Pathways

Given that indazole derivatives can inhibit kinases like chk1, chk2, and h-sgk , it’s likely that the compound affects pathways related to cell cycle regulation and apoptosis. Disruption of these pathways can lead to cell death, which is a desired outcome in the treatment of cancer .

Result of Action

These effects could potentially make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

安全和危害

生化分析

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been reported to exhibit cytotoxic activity against various cell lines .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

属性

IUPAC Name |

3-methoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-20-16-9-4-3-8-14(16)15(19-20)11-18-17(21)12-6-5-7-13(10-12)22-2/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROKRQCFESSCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2866342.png)

![4-(3-methylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2866343.png)

![3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2866344.png)

amine hydrochloride](/img/structure/B2866346.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2866348.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2866350.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid](/img/structure/B2866351.png)

![ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2866355.png)

![1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2866361.png)

![4-(3,5-dioxomorpholin-4-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2866362.png)